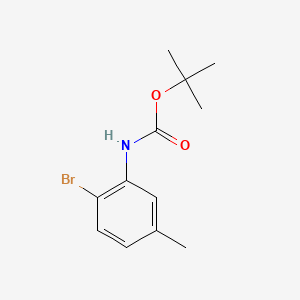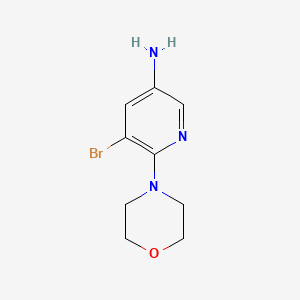
5-Amino-3-bromo-2-morpholinopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-3-bromo-2-morpholinopyridine is a chemical compound with the molecular formula C9H12BrN3O and a molecular weight of 258.12 . It is commonly used in various synthetic preparations .
Molecular Structure Analysis
The InChI code for 5-Amino-3-bromo-2-morpholinopyridine is 1S/C9H12BrN3O/c10-8-5-7(11)6-12-9(8)13-1-3-14-4-2-13/h5-6H,1-4,11H2 . This code provides a unique identifier for the compound and can be used to generate a 3D structure.Chemical Reactions Analysis
While specific chemical reactions involving 5-Amino-3-bromo-2-morpholinopyridine are not available, similar compounds are often involved in Suzuki cross-coupling reactions .Applications De Recherche Scientifique
Synthesis and Chemical Properties
5-Amino-3-bromo-2-morpholinopyridine serves as an intermediate in the synthesis of various chemically significant compounds. Its applications extend to the development of new materials with potential vasodilation properties, antibacterial agents, and analgesic activities.
Selective Amination and Catalysis : The compound has been used in selective amination processes catalyzed by palladium complexes, demonstrating its utility in producing highly selective aminopyridine derivatives with excellent yield. This process underlines its importance in organic synthesis, particularly in the modification of polyhalopyridines for creating compounds with desired chemical properties (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).
Vasodilation Properties : Research into the synthesis of new 3-pyridinecarboxylates from bromopyridine derivatives, including reactions with secondary amines such as morpholine, has indicated considerable vasodilation properties. This discovery suggests potential applications in developing therapeutic agents targeting vascular health (A. S. Girgis et al., 2008).
Antibacterial and Analgesic Activity : The compound's involvement in the synthesis of thiazolo[4,5-d]pyrimidines and its subsequent evaluation for antibacterial effectiveness showcases its relevance in medicinal chemistry. Additionally, novel pyrimidine derivatives synthesized using 5-Amino-3-bromo-2-morpholinopyridine have been tested for analgesic and ulcerogenic activity, revealing significant analgesic properties without ulcerogenic effects, indicating its potential in pain management (M. Rahimizadeh et al., 2011; A. Chaudhary et al., 2012).
Photophysical and Biomolecular Binding Properties : The synthesis of new series of quinolines via Buchwald–Hartwig amination, involving reactions with bromoquinoline precursors and morpholine, has been studied for their photophysical properties and biomolecular binding capabilities. These findings suggest applications in developing fluorescent probes and materials with specific biological interactions (H. Bonacorso et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
5-bromo-6-morpholin-4-ylpyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3O/c10-8-5-7(11)6-12-9(8)13-1-3-14-4-2-13/h5-6H,1-4,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHELECNPYPJWHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=N2)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80742678 |
Source


|
| Record name | 5-Bromo-6-(morpholin-4-yl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80742678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-3-bromo-2-morpholinopyridine | |
CAS RN |
1215932-56-1 |
Source


|
| Record name | 5-Bromo-6-(morpholin-4-yl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80742678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

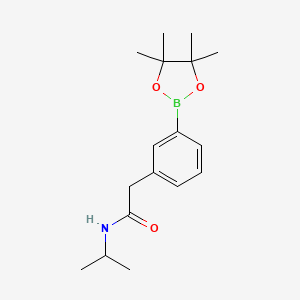

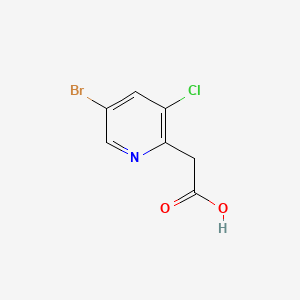

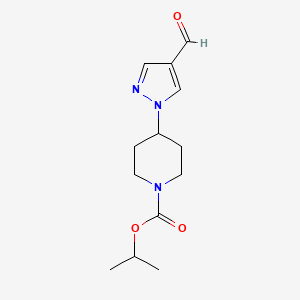
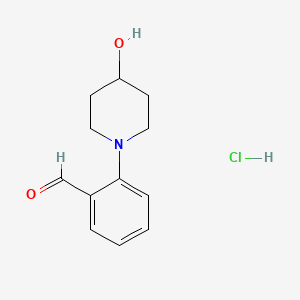
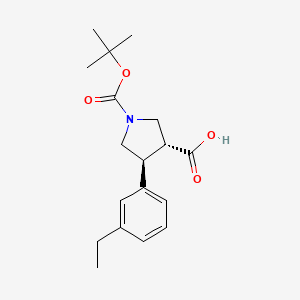

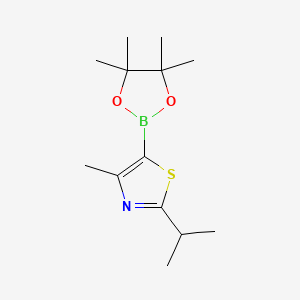
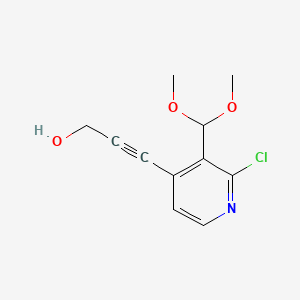
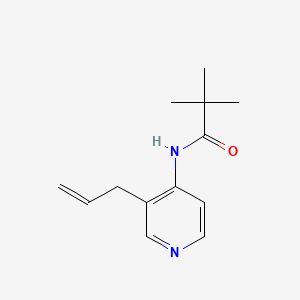
![hexahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione propionic acid](/img/no-structure.png)
![5-Bromo-4-fluorobenzo[d][1,3]dioxole](/img/structure/B581386.png)
